Diethyl 4-bromophenylmalonate
Overview
Description
Diethyl 4-bromophenylmalonate is a chemical compound with the empirical formula C13H15BrO4 . It belongs to the category of malonate esters. This compound is used by early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of chiral halogenated acetic acids often starts from diethyl malonate . This reactant is easily available, cheap, and allows the obtainment of target acids in a few reaction steps with great versatility .
Molecular Structure Analysis
The molecular weight of this compound is 315.16 g/mol . The linear formula of this compound is C13H15BrO4 .
Chemical Reactions Analysis
The reaction of this compound involves the formation of an intermediate, which is considered the rate-determining step . The halogenation of diethyl malonate with bromine leads to diethyl bromomalonate .
Physical and Chemical Properties Analysis
This compound is a solid compound . The InChI key for this compound is NEEVEYWBDFTMKS-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Reactivity :
- Diethyl 4-bromophenylmalonate is used in the efficient synthesis of substituted 4-bromophenols, demonstrating regioselectivity in reactions involving the corresponding phenol and diethyl bromomalonate (Coumbarides et al., 2001).
- It serves as a key reagent in the synthesis of various benzoxazines, which are investigated for their antibacterial activities (Dabholkar & Gavande, 2012).
- In reactions with aliphatic tertiary amines, diethyl bromomalonate produces various compounds, highlighting its versatility in chemical reactions (Wittmann, Sobhi, & Petio, 1976).
Catalysis and Polymerization :
- It is used in palladium-catalyzed intramolecular amination for the synthesis of β-carbolin-1-ones, indicating its role in complex organic synthesis (Miura, Goto, Hashimoto, & Hachiya, 2020).
- This compound also finds application in zinc-mediated addition reactions to alkynes, leading to the synthesis of polysubstituted pyranones and tetracarbonyl derivatives (Miersch, Harms, & Hilt, 2014).
Chemical Synthesis and Transformations :
- Its role in the Darzens condensation process is notable, where it reacts with aldehydes under specific conditions to yield oxirane functional derivatives (Kryshtal, Zhdankina, & Zlotin, 2013).
- The compound also contributes to the synthesis of chroman derivatives via reactions with o-(allyloxy)bromobenzenes (Setsune, Ueda, Matsukawa, & Kitao, 1984).
Polymer Chemistry :
- In polymer chemistry, it is employed in atom transfer radical polymerization of 4-vinylphenyloxirane, illustrating its importance in creating well-defined linear and star-shaped epoxide-containing homopolymers (McLeod & Tsarevsky, 2014).
Safety and Hazards
Future Directions
Diethyl 4-bromophenylmalonate is provided to early discovery researchers as part of a collection of unique chemicals . It is used in the synthesis of a variety of halogenated (chiral) acetic acids . The future directions of this compound could involve further exploration of its synthesis and potential applications in various fields.
Properties
IUPAC Name |
diethyl 2-(4-bromophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVEYWBDFTMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441216 | |
Record name | DIETHYL 4-BROMOPHENYLMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93139-85-6 | |
Record name | DIETHYL 4-BROMOPHENYLMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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